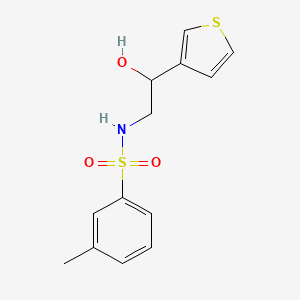
N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex organic molecule that appears to be designed for biological activity, potentially in the realm of fungicidal, insecticidal, or antitumor applications. The structure suggests a triazole core, which is a common feature in pharmaceuticals and agrochemicals due to its versatility and biological relevance.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures starting from simple precursors. For instance, derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure, indicating the complexity and the careful planning required to construct such molecules . Similarly, the synthesis of related compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved condensation reactions and cyclization steps, which are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using crystallography, as seen with the compounds mentioned in the provided papers . The triazole ring, a common motif in these structures, is known for its ability to coordinate with various substituents, which can significantly alter the molecule's biological activity. The presence of dimethoxyphenyl and fluoromethylphenyl groups suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.
Chemical Reactions Analysis
The reactivity of the compound would likely involve the triazole moiety and the carboxamide group. These functionalities are known to participate in various chemical reactions, including nucleophilic substitution and condensation, which could be exploited in further derivatization or in the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic rings and heteroatoms (such as nitrogen and oxygen) suggests that the compound would exhibit significant solubility in organic solvents, which is important for its application and formulation . The thermal stability of related polyamide compounds suggests that the compound may also be stable under physiological conditions, which is crucial for its potential use as a pharmaceutical or agrochemical .
科学的研究の応用
Antitubercular and Antibacterial Activities
Derivatives of the triazole class, including those with dimethoxyphenyl groups, have been synthesized and evaluated for their antitubercular and antibacterial activities. These compounds exhibit potent activity against tuberculosis and various bacterial strains, surpassing traditional drugs like Pyrazinamide and Streptomycin in some cases. Their interaction with the enoyl reductase enzyme of Mycobacterium tuberculosis highlights their mechanism of action, providing a foundation for further development of novel therapeutic agents (Bodige et al., 2020).
Anticancer and Antimicrobial Applications
Compounds containing the pyrazole and triazole motifs, synthesized through reactions involving enaminones, have shown significant anticancer and antimicrobial effects. Notably, their cytotoxic effects against human breast and liver carcinoma cell lines demonstrate their potential as therapeutic agents. These findings underscore the importance of the structural features of these compounds, including the presence of dimethoxyphenyl and triazole groups, in mediating their biological activities (Riyadh, 2011).
Material Science Applications
The incorporation of dimethoxyphenyl and related groups into the backbone of aromatic polyamides has resulted in materials with exceptional properties. These polymers exhibit high thermal stability, solubility in organic solvents, and form transparent, tough films. Their application in high-performance materials, benefiting from the inherent properties conferred by the dimethoxyphenyl and triazole groups, demonstrates the compound's versatility beyond pharmaceuticals (Yang et al., 1999).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-11-17(7-8-18(14)24)29-22(15-5-4-10-25-13-15)21(27-28-29)23(30)26-16-6-9-19(31-2)20(12-16)32-3/h4-13H,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEHLZIUHDMODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
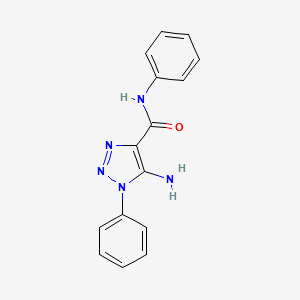
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

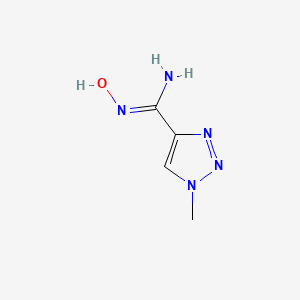
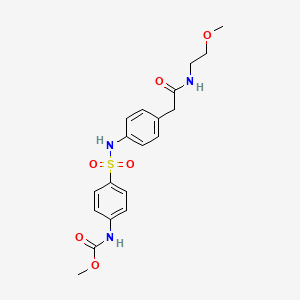
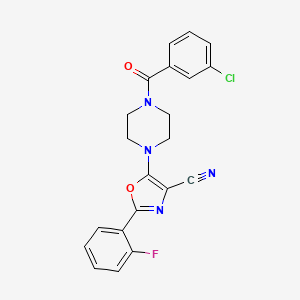


![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
